3-(3-溴苯基)吡啶

概述

描述

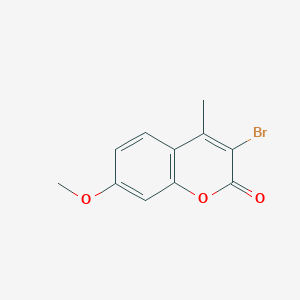

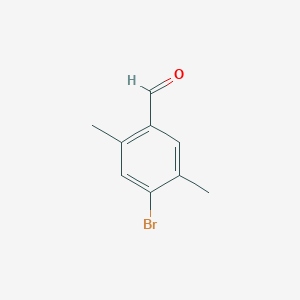

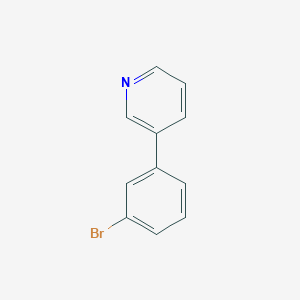

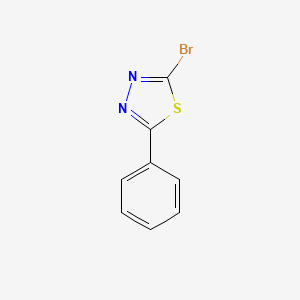

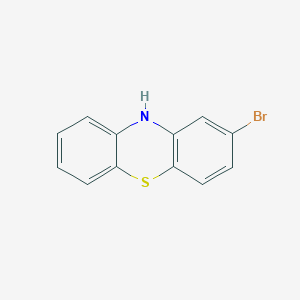

3-(3-Bromophenyl)pyridine is an organic compound with the molecular formula C11H8BrN. It is a derivative of pyridine, where a bromophenyl group is attached to the third position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

科学研究应用

密度泛函理论 (DFT) 研究

对密切相关的化合物 (RS)-(3-溴苯基)(吡啶-2-基)甲醇进行的 DFT 研究提供了对 3-(3-溴苯基)吡啶的理论方面的见解。这项研究涉及分析分子静电势图和前沿轨道间隙,以了解分子的活性位点,这对于其在各个科学领域的应用至关重要(Trivedi,2017)。

晶体结构分析

一些研究已经检查了与 3-(3-溴苯基)吡啶相似的化合物的晶体结构。例如,对 6-(4-溴苯基)-3-甲基-1-苯基-4,5-二氢-1H-吡唑并[3,4-b]吡啶的分析揭示了对分子构象和分子间相互作用的见解,这对于了解这些化合物的物理和化学性质至关重要(Quiroga 等,2010)。

抗菌活性

已经研究了与 3-(3-溴苯基)吡啶相关的化合物的抗菌特性。例如,吡啶查耳酮,包括具有溴苯基基团的变体,对金黄色葡萄球菌和大肠杆菌等细菌表现出很强的活性,表明在抗菌治疗中具有潜在应用(Jasril 等,2013)。

发光特性

已经探索了某些化合物的发光特性,例如环金属化 Pd(II) 和 Ir(III) 2-(4-溴苯基)吡啶配合物。这些配合物在紫外线照射下表现出发光,表明它们在有机发光二极管 (OLED) 等应用中具有潜在用途(Xu 等,2014)。

分子动力学和电化学研究

已经使用分子动力学和电化学研究了新型咪唑并[4,5-b]吡啶衍生物(可以包括溴苯基基团)的界面吸附行为。这些研究对于了解此类化合物的缓蚀性能至关重要,表明它们在材料科学中具有潜在应用(Saady 等,2020)。

安全和危害

生化分析

Biochemical Properties

3-(3-Bromophenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These interactions are crucial for the synthesis of complex organic molecules, which can be used in medicinal chemistry and other fields.

Cellular Effects

The effects of 3-(3-Bromophenyl)pyridine on various types of cells and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antimicrobial activity against microbial strains such as Escherichia coli, Bacillus mycoides, and Candida albicans . These effects are mediated through its interaction with cellular components, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of 3-(3-Bromophenyl)pyridine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it participates as a substrate in reactions associated with aryl halides, which are essential for the synthesis of various organic compounds . These interactions are critical for understanding the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Bromophenyl)pyridine have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Bromophenyl)pyridine remains stable under certain conditions, but its activity may decrease over time due to degradation . These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 3-(3-Bromophenyl)pyridine vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. For example, at high doses, 3-(3-Bromophenyl)pyridine has been observed to exhibit toxic or adverse effects, which are important considerations for its use in therapeutic applications .

Metabolic Pathways

3-(3-Bromophenyl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in which this compound participates . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biological systems.

Transport and Distribution

The transport and distribution of 3-(3-Bromophenyl)pyridine within cells and tissues are important factors that determine its biological activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are essential for understanding how 3-(3-Bromophenyl)pyridine exerts its effects in vivo.

Subcellular Localization

The subcellular localization of 3-(3-Bromophenyl)pyridine plays a critical role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how 3-(3-Bromophenyl)pyridine interacts with cellular components and exerts its biological effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)pyridine typically involves the bromination of 3-phenylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like

属性

IUPAC Name |

3-(3-bromophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUIVUBQMBPYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90522347 | |

| Record name | 3-(3-Bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4422-32-6 | |

| Record name | 3-(3-Bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Bromophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)